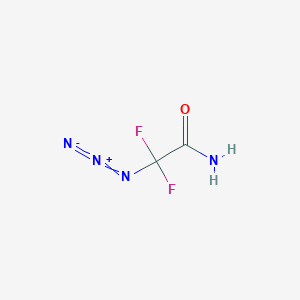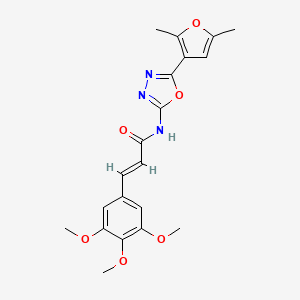![molecular formula C21H25N5O3 B2488223 6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919037-71-1](/img/structure/B2488223.png)
6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole derivatives, similar to our compound of interest, often involves reactions with NH-acidic heterocycles and utilizes starting materials that can undergo transformations under specific conditions to yield the desired imidazole framework. For example, reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles have been described, leading to the synthesis of 4H-imidazoles, a closely related structure, under refluxing conditions with high yields (Mukherjee-Müller et al., 1979). Such methods underline the versatility and reactivity of imidazole precursors, which could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
Imidazole-based compounds exhibit unique molecular structures that often facilitate the formation of extensive hydrogen-bonded structures. For instance, imidazole-containing bisphenol has shown to have strong intramolecular O–H...O hydrogen bonds, alongside electrostatic and π···π interactions, contributing to its solid-state packing (Nath & Baruah, 2012). Such structural features are crucial for understanding the chemical behavior and interaction capabilities of the target compound.
Chemical Reactions and Properties
Imidazole derivatives are known for their reactivity in various chemical reactions. For example, they can participate in hydrolysis, yielding α-ketoester derivatives, or engage in reactions with aryl isocyanates to produce imidazolidine-diones, demonstrating their versatile reactivity (Shimizu et al., 1986). These reactions underscore the chemical properties of imidazole derivatives, indicating a broad range of possible transformations and applications.
Physical Properties Analysis
The physical properties of imidazole derivatives, including the compound , can vary widely depending on their molecular structure. Properties such as solubility, melting point, and crystalline structure are influenced by the presence of substituents on the imidazole ring and the overall molecular geometry. While specific data on the physical properties of "6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione" may not be readily available, studies on related compounds provide insight into how structural elements can affect these properties.
Chemical Properties Analysis
The chemical properties of imidazole derivatives are defined by their reactivity and interaction with other chemical entities. For instance, their ability to act as ligands in metal-organic frameworks demonstrates their versatility in chemical bonding and complex formation. Such frameworks can exhibit selective sensitivity to specific chemicals, indicating the potential utility of the target compound in sensing applications (Shi et al., 2015). This highlights the chemical properties and potential applications of imidazole derivatives beyond their basic structural and reactive characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- 6-(2,4-Dimethylphenyl) derivatives, as precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, have been studied for their antiviral and antihypertensive activities. The derivatives of 7,8-polymethylenehypoxanthines, to which this compound is related, have shown potential in these fields (Nilov et al., 1995).
Luminescence Sensing
- Lanthanide(III)-organic frameworks based on similar dimethylphenyl imidazole dicarboxylates have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These frameworks show potential as fluorescence sensors, indicating the relevance of such compounds in sensing applications (Shi et al., 2015).
Chelating Agents
- Imidazole derivatives, closely related to 6-(2,4-Dimethylphenyl) compounds, have been utilized as chelating agents. These agents, such as 1-hydroxy-2-(pyrid-2-yl)-4,5-dimethylimidazole, have been coupled with cellulose fiber for applications in metal ion indicators (Akagane et al., 1974).
Host for Anions
- Imidazole containing bisphenols, such as 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, have been studied as hosts for anions. The bisphenol and its salts with various acids demonstrate intricate hydrogen-bonded structures, showing its potential in anion encapsulation (Nath & Baruah, 2012).
Pharmaceutical Applications
- Imidazo[4,5-h]isoquinolin-7,9-dione derivatives, akin to 6-(2,4-Dimethylphenyl) compounds, have been identified as inhibitors in pharmaceutical research, particularly for kinase inhibition. These derivatives show potential in cellular assays and as therapeutic agents (Snow et al., 2002).
Antimicrobial and Antioxidant Properties
- Derivatives of imidazoles, including those similar to 6-(2,4-Dimethylphenyl) compounds, have shown antimicrobial, anti-inflammatory, and antioxidant properties. These compounds have been evaluated for their inhibitory efficiency against various bacteria and their ability to protect DNA from damage (Zaki et al., 2016; Gouda, 2012)(Gouda, 2012).
Catalysis
- Bioinspired dicopper complexes with imidazole ligation, related to 6-(2,4-Dimethylphenyl) derivatives, have been used in catalysis, specifically in the selective benzylic para-C-H activation of certain phenols. This highlights the compound's relevance in catalytic processes (Prokofieva et al., 2008).
Propiedades
IUPAC Name |
6-(2,4-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-12-7-8-16(13(2)11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)9-6-10-27/h7-8,11,27H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODPPLINELESAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)
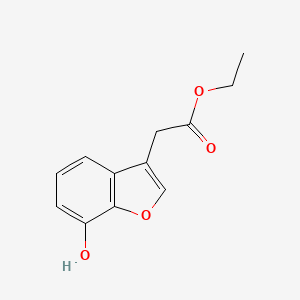
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)


![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)
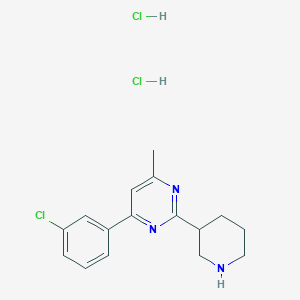
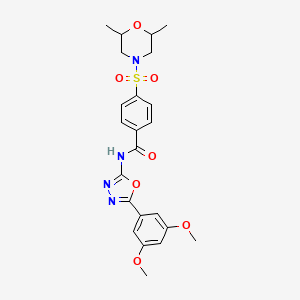
![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)
